Product packaging for alpha-Tocopheryloxyacetic acid(Cat. No.:CAS No. 261929-52-6)

alpha-Tocopheryloxyacetic acid

Cat. No.: B1241260
CAS No.: 261929-52-6
M. Wt: 488.7 g/mol
InChI Key: LCFWOFKPFDWYLR-CEFNRUSXSA-N
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Description

alpha-Tocopheryloxyacetic acid (α-TEA) is a novel ether derivative of naturally occurring vitamin E (alpha-tocopherol) that has generated significant interest in oncological research due to its selective toxicity toward tumor cells and its ability to suppress tumor growth in various preclinical models . Unlike native vitamin E, α-TEA is stable against enzymatic hydrolysis and induces apoptotic cell death in a variety of mouse and human cancer cell lines while sparing normal cells . The compound exerts its direct cytotoxic effects through mechanisms that include mitochondrial depolarization and the generation of reactive oxygen species, leading to programmed cancer cell death . In addition to its direct pro-apoptotic action, α-TEA has demonstrated significant immunostimulatory activities that enhance the anti-tumor immune response . Treatment with α-TEA results in higher frequencies of activated CD4+ and CD8+ T cells within the tumor microenvironment and significantly increases the ratio of CD4+ and CD8+ T cells to regulatory T cells (Tregs) . This is correlated with an increased ability of immune cells to secrete interferon-gamma (IFN-γ) and mediate a tumor-specific cytolytic response . The partial abrogation of tumor suppression upon depletion of CD4+ and CD8+ T cells confirms a T cell-dependent component to α-TEA's antitumor effect . Furthermore, α-TEA modulates the intratumoral cytokine milieu, shifting the balance towards a T helper type 1 (TH1) response, which is critical for effective anti-tumor immunity . Preclinical studies highlight the broad research value of α-TEA. It has shown efficacy in suppressing primary tumor growth and reducing metastases in transplanted and spontaneous mouse models of breast cancer . Notably, research demonstrates that α-TEA can enhance the anti-tumor activity of the therapeutic antibody trastuzumab against HER2/neu-expressing breast cancer cells, leading to more complete tumor regression in xenograft models than either agent alone . A Phase I clinical trial (NCT02192346) has been conducted to evaluate α-TEA in patients with advanced cancer, confirming the immune modulatory effects observed in preclinical models, including the expansion of CD8+ T cells and increased expression of T cell activation markers in some patients . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H52O4 B1241260 alpha-Tocopheryloxyacetic acid CAS No. 261929-52-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

261929-52-6

Molecular Formula

C31H52O4

Molecular Weight

488.7 g/mol

IUPAC Name

2-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]acetic acid

InChI

InChI=1S/C31H52O4/c1-21(2)12-9-13-22(3)14-10-15-23(4)16-11-18-31(8)19-17-27-26(7)29(34-20-28(32)33)24(5)25(6)30(27)35-31/h21-23H,9-20H2,1-8H3,(H,32,33)/t22-,23-,31-/m1/s1

InChI Key

LCFWOFKPFDWYLR-CEFNRUSXSA-N

SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OCC(=O)O)C

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OCC(=O)O)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OCC(=O)O)C

Synonyms

2,5,7,8-tetramethyl-2R-(4R,8R,12-trimethyltridecyl)chroman-6-yloxy acetic acid
alpha-TEA cpd
alpha-tocopheryloxyacetic acid

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of Alpha Tocopheryloxyacetic Acid

Elucidation of Established Synthetic Pathways for Alpha-Tocopheryloxyacetic Acid Synthesis

The synthesis of α-TEA typically starts from (R,R,R)-α-tocopherol, the naturally occurring, most biologically active isomer of vitamin E. The core of the synthesis involves the etherification of the phenolic hydroxyl group on the chromanol ring of α-tocopherol.

A common and established method for synthesizing α-TEA involves the reaction of α-tocopherol with an α-haloacetic acid ester, such as ethyl bromoacetate (B1195939) or methyl chloroacetate, in the presence of a base. This is followed by the hydrolysis of the resulting ester to yield the carboxylic acid. A general procedure involves dissolving α-tocopherol in a dry aprotic solvent like dimethylformamide (DMF). A base, such as powdered sodium hydroxide (B78521) or potassium carbonate, is then added to the solution. Subsequently, the α-haloacetic acid ester is introduced, and the reaction mixture is stirred, typically at room temperature, until the reaction is complete. The final step is the acidification of the reaction mixture to hydrolyze the ester and precipitate the α-TEA product. mdpi.comaacrjournals.org

Integration of Green Chemistry Principles in Synthetic Approaches

While traditional synthetic methods for α-TEA often utilize hazardous solvents and reagents, there is a growing interest in developing more environmentally friendly processes. Green chemistry principles can be integrated by:

Using safer solvents: Replacing solvents like DMF with greener alternatives such as acetone (B3395972) or even solvent-free conditions where feasible.

Employing milder reaction conditions: Conducting reactions at room temperature instead of elevated temperatures to reduce energy consumption.

Catalytic methods: Utilizing catalytic amounts of reagents instead of stoichiometric quantities to minimize waste. For instance, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous and organic phases, potentially reducing the need for harsh solvents.

Enzymatic synthesis: Exploring enzymatic methods, such as those using lipases, for the synthesis of α-tocopherol derivatives offers a highly selective and environmentally benign alternative to chemical catalysis. researchgate.net

Development and Optimization of Novel Synthetic Routes for this compound

A study by Baj et al. (2023) described a general procedure for the synthesis of α-TEA and its derivatives where α-tocopherol is reacted with a respective α-bromoester in dry DMF in the presence of powdered NaOH. mdpi.com This method allows for the synthesis of various derivatives by simply changing the starting α-bromoester.

Design and Synthesis of this compound Derivatives for Structure-Activity Relationship Investigations

To understand how the structure of α-TEA relates to its biological activity, numerous derivatives have been synthesized. These modifications primarily focus on the ether-linked acetic acid moiety.

Synthesis of Ester and Amide Analogs

Ester Analogs: Esterification of the carboxylic acid group of α-TEA can be achieved through standard methods, such as Fischer esterification, where α-TEA is reacted with an alcohol in the presence of an acid catalyst. scribd.com Alternatively, more reactive derivatives of α-TEA, like its acid chloride, can be reacted with alcohols to form esters under milder conditions. pdx.edu These ester analogs are valuable for studying the importance of the free carboxylic acid group for biological activity.

Amide Analogs: The synthesis of amide analogs of α-TEA can be accomplished by first converting the carboxylic acid of α-TEA to a more reactive intermediate, such as an acid chloride or an activated ester. This intermediate is then reacted with a primary or secondary amine to form the corresponding amide. libretexts.org This allows for the introduction of various substituents on the nitrogen atom, providing a diverse set of compounds for structure-activity relationship studies. For example, α-tocopheryloxyacetic acid has been coupled to peptides using standard peptide coupling reagents. google.com

Creation of Ether and Thioether Derivatives

Ether Derivatives: Further modification of the ether-linked side chain can involve the synthesis of derivatives with longer or branched alkyl chains. For instance, α-tocopheryloxy-2-methylpropanoic acid was synthesized by reacting α-tocopherol with an appropriate bromo-substituted precursor. mdpi.com These modifications help to probe the spatial requirements of the binding site for α-TEA.

Thioether Derivatives: The synthesis of thioether analogs, where the ether oxygen is replaced by a sulfur atom, can be achieved by reacting a thiol-containing derivative of α-tocopherol with an appropriate electrophile or by reacting α-tocopherol with a sulfur-containing electrophile. The synthesis of thioether derivatives can be challenging due to the reactivity of the thiol group. thieme-connect.de These analogs are important for understanding the role of the ether oxygen in the biological activity of α-TEA.

Research Findings on α-TEA Derivatives

DerivativeSynthetic ApproachKey FindingsReference
α-Tocopheryloxy-2-methylpropanoic acidAlkylation of α-tocopherol with the corresponding α-bromoester.Showed increased anticancer activity against certain cell lines compared to α-TEA. mdpi.com
α-Tocopheryloxymalonic acidAlkylation of α-tocopherol with diethyl bromomalonate followed by hydrolysis.Synthesized as an analog for biological evaluation. mdpi.com
Ester and Amide derivatives of α-TEAStandard esterification and amidation reactions, often involving activation of the carboxylic acid.Used to investigate the importance of the terminal carboxylic acid for biological function. scribd.comlibretexts.orgnih.gov
Peptide conjugates of α-TEACoupling of α-tocopheryloxyacetic acid to a peptide using DIC and HOBT or Oxyma.Created to potentially enhance the delivery or targeting of the compound. google.comjustia.com

Conjugation Strategies for Directed Research Probe Development

The chemical structure of this compound (α-TEA) offers a versatile platform for chemical derivatization, particularly through its carboxylic acid group. This functionality allows for conjugation to various molecules, enabling the development of sophisticated research probes and prodrugs designed for targeted therapeutic action and mechanistic studies. These strategies aim to enhance the delivery, efficacy, and target specificity of cytotoxic agents or to modulate biological pathways.

One prominent strategy involves the esterification of α-TEA to other pharmacologically active molecules. A key example is the conjugation of α-TEA to SN22, a potent topoisomerase I inhibitor derived from camptothecin. nih.gov This process typically involves direct coupling of D-α-tocopheryloxyacetic acid with SN22 in a solvent like dichloromethane. The reaction is facilitated by the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) and catalyzed by 4-dimethylaminopyridine (B28879) tosylate (DPTS). nih.gov The resulting conjugate, SN22-TOA, is designed as a prodrug with modified hydrolytic lability, which influences the release rate of the active SN22 drug. nih.gov This approach allows for the creation of nanocarrier-based delivery systems with high entrapment efficiency and controlled release profiles. nih.gov

Another significant application of α-TEA conjugation is in the field of peptide chemistry. Research has demonstrated the attachment of α-tocopheryloxyacetic acid to lysinyl (B14697531) residues of peptide sequences. google.com This lipidation strategy is employed to create peptide-drug conjugates that can modulate the activity of specific biological targets, such as neuropeptide Y receptors. The conjugation is typically performed on a solid-phase resin, where the deprotected peptide is treated with α-tocopheryloxyacetic acid in the presence of a coupling agent like Dicyclohexylcarbodiimide (DIC) and an activator like Hydroxybenzotriazole (HOBT) or Oxyma Pure. google.com

These conjugation approaches leverage the inherent properties of α-TEA, a redox-silent tocol (B1682388) derivative, to potentially enhance the antitumor effects of chemotherapeutics. nih.gov The development of such conjugates as research probes is crucial for investigating cellular uptake mechanisms, drug release kinetics, and the synergistic effects of combining α-TEA's mitochondrial-targeting properties with the action of other cytotoxic agents. nih.govresearchgate.net

Table 1: Examples of α-Tocopheryloxyacetic Acid Conjugation Strategies

Conjugate Partner Coupling Chemistry Purpose of Conjugation Research Area Citation
SN22 (Camptothecin derivative) EDC/DPTS mediated esterification Creation of a hydrophobic prodrug (SN22-TOA) for nanocarrier delivery and controlled release. Cancer Therapy, Drug Delivery nih.gov
Peptides (e.g., PYY analogues) DIC/HOBT or Oxyma mediated acylation Lipidation of peptides to modulate activity at specific receptors (e.g., Neuropeptide Y receptors). Endocrinology, Metabolic Diseases google.com
Platinum(IV) Complexes (analogy) (By analogy with α-TOS) To create dual-targeting agents that damage both DNA and mitochondria. Cancer Therapy researchgate.net

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The synthesis of this compound and its conjugates involves multiple steps, generating intermediates and potential byproducts. Therefore, robust and advanced purification and isolation techniques are essential to ensure the high purity and structural integrity of the final compounds, which is a prerequisite for reliable biological and preclinical evaluation. nih.gov A combination of chromatographic methods is typically employed throughout the synthesis and for the final product isolation.

Thin-Layer Chromatography (TLC): TLC is a fundamental and widely used technique for monitoring the progress of reactions during the synthesis of α-TEA and its derivatives. nih.govmdpi.com It allows for rapid qualitative assessment of the conversion of reactants to products and the identification of potential impurities. For visualization, spots on the silica (B1680970) gel plates are often treated with a ceric-ammonium-molybdate (CAM) stain. mdpi.com

Flash Chromatography (FC): For the preparative purification of synthetic intermediates and the final α-TEA compound, standard flash chromatography is a common and effective method. mdpi.com This technique utilizes silica gel (e.g., 230–400 mesh) as the stationary phase and a solvent system tailored to the polarity of the target compound to separate it from unreacted starting materials and byproducts. mdpi.com For instance, after the alkylation of α-tocopherol and subsequent hydrolysis, the crude product is subjected to flash chromatography to yield pure α-TEA. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for the final analysis of purity and identity of α-TEA and its conjugates. nih.gov Due to its high resolution and sensitivity, HPLC can accurately quantify the purity of the final compound and detect trace impurities that might not be visible by TLC. It is a critical quality control step before any in vitro or in vivo studies are conducted. nih.gov

Advanced and Continuous Chromatography: For larger-scale production, more advanced chromatographic techniques are being explored to improve efficiency. Digital twins and process modeling are used to optimize existing batch chromatography steps. psecommunity.org Furthermore, continuous chromatography processes, such as Continuous Twin Column Chromatography (CTCC), have been established to eliminate unnecessary wait times, leading to significant increases in both yield and productivity while maintaining high purity. psecommunity.org These advanced methods are crucial for the scalable and cost-effective production of α-TEA derivatives for potential clinical development. springermedizin.de

Table 2: Purification and Analytical Techniques for α-Tocopheryloxyacetic Acid and Derivatives

Technique Purpose Scale Phase Citation
Thin-Layer Chromatography (TLC) Reaction monitoring, Purity assessment Analytical Silica Gel nih.govmdpi.comnih.gov
Flash Chromatography (FC) Isolation and purification of intermediates and final product Preparative Silica Gel mdpi.com
High-Performance Liquid Chromatography (HPLC) Final purity and identity confirmation Analytical Reversed-Phase nih.gov
Continuous Twin Column Chromatography (CTCC) Increased yield and productivity for large-scale purification Preparative Reversed-Phase psecommunity.org
Nuclear Magnetic Resonance (NMR) Structural confirmation and identification Analytical N/A nih.gov

Molecular and Biochemical Mechanisms of Action of Alpha Tocopheryloxyacetic Acid

Interrogation of Cellular Signaling Pathway Modulation by Alpha-Tocopheryloxyacetic Acid

Investigation of Apoptotic Pathway Induction and Regulation

This compound is a potent inducer of apoptosis in various cancer cell lines. researchgate.net Its pro-apoptotic effects are mediated through a multi-faceted approach that involves the activation of both intrinsic and extrinsic apoptotic pathways, perturbation of mitochondrial function, and modulation of key regulatory proteins. nih.govresearchgate.net

Alpha-TEA has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. researchgate.net The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, such as Fas. This leads to the activation of a downstream signaling cascade. plos.org Studies have shown that α-TEA can enhance the expression of death receptor 5 (DR5) and its ligand TRAIL, contributing to the activation of caspase-8, a key initiator caspase in the extrinsic pathway. plos.org

The intrinsic pathway, on the other hand, is triggered by intracellular stress and converges at the mitochondria. nih.gov Research indicates that α-TEA-induced apoptosis involves the activation of this pathway, leading to mitochondrial depolarization and the subsequent release of pro-apoptotic factors. nih.gov A crucial link between the extrinsic and intrinsic pathways is the cleavage of Bid (a BH3 interacting-domain death agonist) into its truncated form, tBid. This cleavage, which can be initiated by caspase-8, allows tBid to translocate to the mitochondria and promote the activation of the intrinsic pathway. nih.gov In the context of a related vitamin E analog, alpha-tocopheryl succinate (B1194679) (α-TOS), the cleavage of Bid has been shown to be a critical integrating factor between the death receptor and mitochondrial pathways. nih.gov

Furthermore, α-TEA has been found to induce endoplasmic reticulum (ER) stress, which can amplify apoptotic signaling. plos.org This ER stress leads to the upregulation of the pro-apoptotic transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein), which in turn enhances DR5 expression, creating a positive feedback loop that intensifies the apoptotic signal. plos.org

A central event in the intrinsic apoptotic pathway is Mitochondrial Outer Membrane Permeabilization (MOMP), a point of no return that commits the cell to apoptosis. griffith.edu.auwikipedia.org MOMP leads to the release of proteins from the intermembrane space of the mitochondria into the cytosol. wikipedia.org Alpha-TEA and its analogs, often referred to as 'mitocans', target mitochondria to induce apoptosis. griffith.edu.au

The induction of MOMP by α-TEA is a complex process. It is associated with the generation of reactive oxygen species (ROS) within the mitochondria, which can cause damage to mitochondrial components and trigger the opening of the mitochondrial permeability transition pore (MPTP). nih.govnih.gov The production of ROS appears to be an early event in response to vitamin E analogues. griffith.edu.au Additionally, α-TEA can induce the translocation of pro-apoptotic proteins like Bax from the cytosol to the mitochondria. nih.gov Bax can then oligomerize and form pores in the outer mitochondrial membrane, directly causing MOMP. nih.gov

The release of apoptogenic factors from the mitochondria following MOMP is a critical step in the execution of apoptosis. These factors include cytochrome c, which, once in the cytosol, participates in the formation of the apoptosome and the activation of caspase-9. nih.govnih.gov Another important factor released is the apoptosis-inducing factor (AIF), which can translocate to the nucleus and induce caspase-independent DNA fragmentation. nih.gov Smac/Diablo is also released, which functions to inhibit the inhibitors of apoptosis proteins (IAPs), thereby promoting caspase activity. griffith.edu.au

The execution of apoptosis is largely carried out by a family of proteases called caspases. Alpha-TEA has been shown to induce the activation of both initiator caspases (such as caspase-8 and caspase-9) and executioner caspases (such as caspase-3). plos.orgnih.gov The activation of caspase-8 is linked to the extrinsic pathway, while caspase-9 activation is a hallmark of the intrinsic pathway. plos.org Caspase-3, a downstream effector, is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological changes of apoptosis. nih.gov

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-apoptotic and anti-apoptotic signals. thieme-connect.com This family includes anti-apoptotic members like Bcl-2 and Bcl-xL, and pro-apoptotic members like Bax, Bak, Bid, and Noxa. nih.govthieme-connect.com Alpha-TEA modulates the expression and function of these proteins to favor apoptosis. acs.org It has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and c-FLIP (L), which inhibits caspase-8 activation. plos.org Concurrently, α-TEA can promote the activity of pro-apoptotic members. For instance, the translocation of Bax to the mitochondria is a key step in α-TEA-induced apoptosis. nih.gov The interplay between these proteins is crucial, as the ratio of pro- to anti-apoptotic Bcl-2 family members often determines the cell's susceptibility to apoptosis. thieme-connect.com

Table 1: Effects of this compound on Apoptotic Proteins

Protein FamilyProteinEffect of α-TEAPathwayReference
Caspases Caspase-8ActivationExtrinsic plos.org
Caspase-9ActivationIntrinsic plos.org
Caspase-3ActivationExecutioner nih.gov
Bcl-2 Family Bcl-2DownregulationAnti-apoptotic plos.org
c-FLIP (L)DownregulationAnti-apoptotic plos.org
BaxTranslocation to mitochondriaPro-apoptotic nih.gov
BidCleavage to tBidPro-apoptotic nih.gov
Death Receptors DR5UpregulationExtrinsic plos.org
Other TRAILUpregulationExtrinsic Ligand plos.org
CHOPUpregulationER Stress plos.org
Role in Mitochondrial Outer Membrane Permeabilization

Exploration of Cell Proliferation and Growth Control Mechanisms

The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled proliferation. Alpha-TEA has been shown to inhibit the proliferation of cancer cells. nih.gov Studies have indicated that α-TEA can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. patsnap.com This inhibition of proliferation is a key aspect of its tumor-suppressive effects. nih.govebi.ac.uk For example, in colon cancer cells, α-TEA has been demonstrated to inhibit cell proliferation. nih.gov The precise mechanisms by which α-TEA modulates the cell cycle can involve the regulation of various signaling pathways that control cell cycle checkpoints. patsnap.com

Regulation of Growth Factor Receptor Signaling Pathways (e.g., HER-1, HER-2, Akt, ERK)

This compound exerts significant influence over key growth factor receptor signaling pathways that are often dysregulated in cancer, promoting uncontrolled cell proliferation and survival.

HER-1 (EGFR) and HER-2/neu: The Human Epidermal Growth Factor Receptor (HER) family, particularly HER-1 (also known as EGFR) and HER-2, are critical drivers of malignancy. frontiersin.orgaffrc.go.jp Studies have shown that α-TEA can suppress these pro-survival factors. wisc.edu In human ovarian cancer cell lines, α-TEA treatment was associated with a reduced expression of HER-1 (ErbB1) and HER-2 (ErbB2). researchgate.net Furthermore, α-TEA has been shown to enhance the anti-tumor activity of trastuzumab, a monoclonal antibody that targets HER-2, in HER-2-expressing breast cancers. thegoodscentscompany.com The combination of α-TEA and trastuzumab results in more effective tumor regression than either agent used alone, although the anti-tumor effect of α-TEA is not dependent on the HER-2 status of the cancer cells. thegoodscentscompany.com

Akt and ERK Pathways: Downstream of the HER receptors, the PI3K/Akt and MAPK/ERK pathways are central mediators of cell survival, proliferation, and resistance to apoptosis. α-TEA effectively inhibits these pathways. Treatment with α-TEA leads to a decrease in the phosphorylated (active) forms of both Akt and ERK1/2. wisc.edunih.gov The suppression of Akt is mediated by the downregulation of HER-2 and HER-3 (ErbB3). researchgate.net By inhibiting Akt and ERK, α-TEA downregulates anti-apoptotic proteins such as c-FLIP and survivin, thereby lowering the threshold for apoptosis induction. researchgate.net This dual action of activating death signaling while concurrently blocking survival pathways is a key feature of its mechanism.

Table 1: Regulation of Growth Factor Receptor Pathways by α-TEA
Target MoleculeObserved Effect of α-TEADownstream ConsequenceReference
HER-1 (EGFR)Downregulation of expressionSuppression of pro-survival signaling wisc.eduresearchgate.net
HER-2/neuSuppression of receptor; enhances trastuzumab efficacyInhibition of HER-2 driven proliferation wisc.eduthegoodscentscompany.com
Akt (PKB)Decreased phosphorylation (inhibition)Downregulation of anti-apoptotic proteins (e.g., c-FLIP, survivin) wisc.eduresearchgate.netnih.gov
ERK (MAPK)Decreased phosphorylation (inhibition)Inhibition of pro-proliferative signaling wisc.edunih.gov
Modulation of Key Kinases and Phosphatases (e.g., JNK, CHOP, DR5, RhoA/ROCK, MAPK cascade)

α-TEA's influence extends to other critical kinases and signaling nodes that regulate cellular stress, apoptosis, and motility.

JNK, CHOP, and DR5: A significant mechanism of α-TEA-induced apoptosis involves the induction of endoplasmic reticulum (ER) stress. amanote.com This leads to the activation of a pro-death signaling cascade involving c-Jun N-terminal kinase (JNK), the transcription factor C/EBP homologous protein (CHOP), and Death Receptor 5 (DR5). nih.govbmj.com Mechanistic studies reveal that α-TEA initiates an amplification loop where initial DR5/caspase-8 activation triggers ER stress, which in turn activates JNK. amanote.com Activated JNK then promotes the expression of CHOP, which further upregulates DR5, creating a positive feedback loop that powerfully drives cells toward apoptosis. wisc.eduamanote.complos.org

RhoA/ROCK Pathway: The RhoA/ROCK signaling pathway is crucial for regulating the actin cytoskeleton, which is involved in cell motility and invasion. In human colon cancer cells, α-TEA has been shown to inhibit cell proliferation, migration, and invasion by specifically targeting this pathway. bmj.comnih.gov It achieves this by downregulating the activity of RhoA and the phosphorylation of its downstream effector, myosin light chain (MLC), thereby disrupting the cellular machinery required for movement and metastasis. bmj.comnih.govbmj.com

MAPK Cascade: The mitogen-activated protein kinase (MAPK) cascade is a central signaling hub that includes the ERK and JNK pathways. As previously noted, α-TEA suppresses the pro-survival ERK pathway while activating the pro-apoptotic JNK pathway. wisc.edunih.gov This differential modulation of MAPK family members is a critical factor in shifting the cellular balance from survival and proliferation towards stress response and programmed cell death.

Influence on Inflammatory Signaling Cascades (at the cellular/molecular level)

In addition to its direct effects on cancer cells, α-TEA significantly modulates the tumor microenvironment by influencing inflammatory signaling pathways and immune cell responses.

The direct modulation of the Nuclear Factor-kappa B (NF-κB) pathway by α-TEA is not extensively documented. However, evidence suggests that NF-κB plays an anti-apoptotic role that opposes the action of α-TEA. In studies with breast cancer cells, the use of an NF-κB inhibitor was found to enhance α-TEA-induced apoptosis, indicating that the pro-survival activity of the NF-κB pathway must be overcome for α-TEA to exert its full effect. aai.org In contrast, the related but less stable vitamin E analog, α-tocopheryl succinate (α-TS), has been shown to induce apoptosis in various cancer cells through the inhibition of the NF-κB signaling pathway. bmj.com This suggests that while targeting NF-κB is a valid anti-cancer strategy for vitamin E analogs, the precise mechanism of interaction may differ between compounds like α-TEA and α-TS.

α-TEA has a profound impact on the expression of cytokines and chemokines within the tumor, effectively reprogramming the immune microenvironment. In a murine breast cancer model, treatment with α-TEA led to a significant shift in the intratumoral cytokine profile. Specifically, it increased the levels of interferon-gamma (IFN-γ), a key cytokine for a Type 1 helper T cell (Th1) anti-tumor response. Concurrently, α-TEA treatment decreased the levels of interleukin-4 (IL-4), which is associated with a less effective Th2 response. Furthermore, α-TEA induced higher levels of the pro-inflammatory cytokine interleukin-6 (IL-6) and the chemokine CCL5 (also known as RANTES), which is involved in the recruitment of immune cells such as T cells and NK cells. This modulation of cytokine and chemokine expression contributes to an enhanced anti-tumor immune response.

Table 2: Modulation of Inflammatory Mediators by α-TEA
MediatorObserved Effect of α-TEAImmunological ConsequenceReference
IFN-γIncreased intratumoral levelsPromotes a Th1-polarized anti-tumor immune response
IL-4Decreased intratumoral levelsShifts immune response away from a less effective Th2 phenotype
IL-6Increased intratumoral levelsEnhances pro-inflammatory signaling
CCL5 (RANTES)Increased intratumoral levelsPromotes recruitment of effector immune cells to the tumor
NF-κB Pathway Modulation

Transcriptomic and Proteomic Profiling in Response to this compound Exposure

Investigating the global changes in gene and protein expression provides a broader understanding of the cellular response to α-TEA.

Global Gene Expression Analysis (e.g., RNA-Seq, Microarray)

Global gene expression analysis using RNA-Sequencing (RNA-Seq) has begun to uncover the transcriptomic landscape of tumors treated with α-TEA. While comprehensive microarray data on α-TEA is limited, recent RNA-Seq studies in a murine model of rhabdomyosarcoma (RMS) have provided significant insights. nih.govbmj.com

In these studies, bulk RNA-Seq analysis of RMS tumors from mice treated with an α-TEA-supplemented diet revealed significant changes in gene expression compared to tumors from control mice. nih.govbmj.com Gene set enrichment analysis showed increased expression of gene pathways associated with T-cell activation and proliferation, regulation of immune cell recruitment, and cell cycle regulation. Specific genes found to be upregulated include EP300, c-Jun, and CXCR4. nih.govbmj.com These findings suggest that α-TEA's anti-tumor effects are mediated not only by direct apoptosis but also by profound remodeling of the tumor's genetic programs, particularly those governing immune interaction and cell proliferation. bmj.com Future studies are planned to use single-cell RNA-seq to further dissect the complex interplay between α-TEA and the various cell types within the tumor microenvironment. wisc.edu

Table 3: Key Gene Expression Changes Identified by RNA-Seq after α-TEA Treatment
GeneChange in ExpressionPotential Function/PathwayReference
EP300IncreasedTranscriptional coactivator, cell cycle regulation nih.govbmj.com
c-JunIncreasedComponent of AP-1 transcription factor, stress response, apoptosis (JNK pathway) nih.govbmj.com
CXCR4IncreasedChemokine receptor, immune cell trafficking nih.govbmj.com

Quantitative Proteomics and Post-Translational Modifications

While comprehensive quantitative proteomics studies specifically mapping the global protein expression changes and post-translational modifications (PTMs) induced by this compound (α-TEA) are not extensively detailed in the available literature, the existing research into its mechanisms provides a foundation for understanding its likely impact on the proteome. The known interactions of α-TEA suggest that its effects are mediated through alterations in protein activity and signaling pathways, which are often regulated by PTMs such as phosphorylation and changes in protein localization. wikipedia.org

α-TEA has been shown to modulate signaling pathways critical for cell survival and apoptosis, such as the PI3K/Akt and RhoA/ROCK pathways. nih.govresearchgate.net For instance, α-TEA treatment has been observed to decrease the levels of phosphorylated Akt (pAkt), a key node in cell survival signaling. nih.gov This reduction in phosphorylation signifies a post-translational event that curtails the pro-survival signals typically transduced by this pathway. nih.gov Similarly, α-TEA has been reported to affect the RhoA/ROCK signaling cascade, which is involved in cell motility and growth. researchgate.net Such modulations inherently involve changes in the phosphorylation status of key protein players within these pathways.

Furthermore, the induction of apoptosis by α-TEA involves the activation of caspases and the regulation of Bcl-2 family proteins, processes that are intricately controlled by PTMs. griffith.edu.auacs.org The activation of caspases from their zymogen forms is a classic example of proteolytic cleavage, a type of PTM.

Given α-TEA's ability to induce autophagy, it is also plausible that it influences PTMs related to the autophagic machinery, such as the lipidation of LC3 to form LC3-II, a hallmark of autophagosome formation. frontiersin.orgfrontiersin.org

While direct, large-scale proteomic analyses are not yet widely published, the functional outcomes of α-TEA treatment strongly imply significant alterations at the post-translational level. Future quantitative proteomic studies, such as those employing Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), would be invaluable for elucidating the precise protein targets and PTMs that are modulated by α-TEA, offering a more detailed map of its molecular interactions. creative-proteomics.com

Subcellular Localization and Molecular Target Identification of this compound

Research indicates that a primary subcellular target of this compound (α-TEA) is the mitochondrion. nih.govresearchgate.net Like its counterpart, α-tocopheryl succinate (α-TOS), α-TEA is classified as a "mitocan," a compound that selectively targets mitochondria in cancer cells to induce apoptosis. griffith.edu.auaacrjournals.org The mechanism involves the destabilization of the mitochondrial membrane, leading to the release of pro-apoptotic factors. nih.govresearchgate.net This mitochondrial targeting is a key aspect of its selective cytotoxicity against tumor cells, while largely sparing normal cells. researchgate.netmdpi.com

Studies have shown that α-TEA treatment leads to mitochondrial depolarization and the generation of reactive oxygen species (ROS), further implicating the mitochondria as a central hub for its activity. nih.gov The accumulation of α-TEA in mitochondria disrupts the electron transport chain, a critical function of this organelle. griffith.edu.auresearchgate.net

Beyond the mitochondria, α-TEA has been shown to induce the accumulation of ceramide on the cell surface membrane. nih.gov This leads to the co-localization of ceramide with death receptors like Fas and DR5, and the adaptor protein FADD, initiating extrinsic apoptosis signaling at the plasma membrane. nih.gov There is also evidence that α-TEA treatment can lead to the activation and membrane localization of acid sphingomyelinase (ASMase), an enzyme involved in ceramide production. nih.gov While the primary focus has been on mitochondria and the plasma membrane, the involvement of other organelles like the endoplasmic reticulum in response to the stress induced by α-TEA cannot be ruled out, though it is less documented.

The precise identification of direct binding partners and receptors for this compound (α-TEA) is an ongoing area of research. However, a significant body of evidence points to components of the mitochondrial respiratory chain as key molecular targets. aacrjournals.org Specifically, like α-TOS, α-TEA is thought to interact with mitochondrial complex II (succinate dehydrogenase, SDH). aacrjournals.orgnih.gov This interaction is believed to occur at the ubiquinone (UbQ) binding sites of the complex. nih.gov By competing with or displacing UbQ, α-TEA disrupts the normal flow of electrons, leading to the generation of superoxide (B77818) radicals and subsequent mitochondrial destabilization. aacrjournals.orgnih.gov

In addition to complex II, α-TEA's induction of ceramide accumulation on the cell surface suggests an interaction with the machinery of sphingolipid metabolism, including the activation of acid sphingomyelinase (ASMase). nih.gov This leads to the formation of ceramide-enriched platforms in the membrane, which facilitates the clustering and activation of death receptors such as Fas and DR5, and the recruitment of the FADD adaptor protein. nih.gov While this indicates a functional interaction with these components of the extrinsic apoptotic pathway, it is not yet clear if α-TEA directly binds to these receptors or if the interaction is mediated by the changes in the lipid environment of the membrane.

Further research using techniques like affinity chromatography and mass spectrometry will be crucial to definitively identify the full spectrum of direct binding partners for α-TEA and to fully elucidate its receptor-mediated actions.

Intracellular Distribution and Organelle Specificity Studies (e.g., mitochondria, endoplasmic reticulum)

Enzymatic Activity Modulation and Metabolic Pathway Interactions

A primary enzymatic target of this compound (α-TEA) is mitochondrial complex II (succinate dehydrogenase or SDH). aacrjournals.orgresearchgate.net Like the related compound α-tocopheryl succinate (α-TOS), α-TEA is proposed to inhibit the activity of complex II by interfering with its ubiquinone (UbQ) binding sites. aacrjournals.orgnih.gov This inhibition disrupts the electron transport chain, a key process in cellular respiration. nih.gov The displacement of UbQ from complex II is a critical event that leads to the generation of reactive oxygen species (ROS) and initiates the apoptotic cascade. aacrjournals.org

In addition to its effects on the mitochondrial respiratory chain, α-TEA has been shown to activate acid sphingomyelinase (ASMase). nih.gov The activation of this enzyme is a key early event in α-TEA-induced apoptosis, leading to an increase in cell surface ceramide levels. nih.gov

Furthermore, α-TEA has been demonstrated to modulate the activity of signaling kinases. For instance, it can suppress the activation of pro-survival kinases such as Akt by reducing its phosphorylation. nih.gov The compound also impacts the RhoA/ROCK signaling pathway, which is involved in cell growth and motility. researchgate.net

This compound (α-TEA) significantly impacts cellular bioenergetics, primarily through its targeted action on mitochondria. aacrjournals.orgresearchgate.net As a "mitocan," α-TEA disrupts the process of mitochondrial respiration. griffith.edu.auaacrjournals.org By inhibiting mitochondrial complex II, α-TEA impedes the flow of electrons through the electron transport chain. aacrjournals.orgnih.gov This disruption not only curtails the efficient production of ATP through oxidative phosphorylation but also leads to the generation of reactive oxygen species (ROS). nih.govaacrjournals.org

Interactive Data Tables

Table 1: Summary of α-TEA's Effects on Key Proteins and Pathways

Target/Pathway Effect of α-TEA Consequence Reference(s)
Mitochondrial Complex II (SDH) Inhibition Disrupts electron transport, ROS generation, apoptosis aacrjournals.orgresearchgate.netnih.gov
Akt (Protein Kinase B) Decreased phosphorylation Suppression of pro-survival signaling nih.gov
Acid Sphingomyelinase (ASMase) Activation Increased cell surface ceramide, extrinsic apoptosis nih.gov
Death Receptors (Fas, DR5) Clustering and activation (via ceramide) Initiation of extrinsic apoptotic cascade nih.gov
RhoA/ROCK Pathway Modulation Affects cell growth and motility researchgate.net

| Autophagy-related proteins (e.g., LC3) | Induction of autophagy | Potential role in cell death and immune response | frontiersin.orgfrontiersin.org |

Cellular and in Vitro Biological Activities of Alpha Tocopheryloxyacetic Acid in Model Systems

Effects on Diverse Mammalian Cell Lines and Primary Cell Cultures (non-human origin)

Alpha-tocopheryloxyacetic acid (α-TEA) has been shown to be directly cytotoxic to a range of tumor cells. cas.cz Studies utilizing murine models have been instrumental in elucidating its in vitro and in vivo anti-tumor effects. nih.gov For instance, research on a murine rhabdomyosarcoma (M3-9-M RMS) model demonstrated that α-TEA mediates apoptosis and suppresses tumor growth. nih.govnih.gov

Studies in Cancer Cell Lines for Mechanistic Insight into Cell Biology (e.g., breast, lung, prostate, colon, ovarian, rhabdomyosarcoma, leukemia, melanoma)

This compound (α-TEA) has demonstrated potent activity across a wide spectrum of cancer cell lines, often inducing apoptosis, a form of programmed cell death. acs.org Unlike its parent compound, vitamin E, which lacks significant in vivo anti-tumor activity, α-TEA is directly cytotoxic to tumor cells. cas.cz Its stability against hydrolysis by intestinal esterases allows it to be effective when administered orally. acs.orgnih.gov

The compound's efficacy has been documented in human breast, ovarian, lung, colon, and prostate cancer cells. acs.org Mechanistically, α-TEA has been shown to induce apoptosis in human prostate cancer cells by increasing death-promoting factors while decreasing survival-promoting ones. acs.org In breast cancer, it has been found to suppress tumor growth and reduce the incidence of lung metastases in both transplanted and spontaneous mouse models. cas.czusp.br The anti-tumor effect of α-TEA appears to be independent of the HER2/neu status in breast cancer cells. cas.czwiley.com

In ovarian cancer cell lines, including those resistant to cisplatin, α-TEA is an effective inducer of apoptosis. patsnap.com Studies on murine rhabdomyosarcoma (RMS) cells showed that α-TEA induced apoptosis in a dose-dependent manner. Furthermore, α-TEA has been shown to inhibit proliferation, migration, and invasion in colon cancer cells. acs.org Research has also documented its activity in leukemia and melanoma models.

Table 1: Effects of this compound on Various Cancer Cell Lines

Cancer Type Cell Line/Model System Observed Cellular Effects Citations
Rhabdomyosarcoma Murine M3-9-M RMS Induces apoptosis in a dose-dependent manner. nih.govnih.gov
Breast Cancer Murine 4T1, MMTV-PyMT; Human MDA-MB-453, MDA-MB-231 Induces apoptosis, inhibits proliferation, suppresses tumor growth and metastasis, independent of HER2/neu status. cas.czacs.orgnih.govusp.brwiley.com
Ovarian Cancer Human A2780 (cisplatin-sensitive), A2780/cp70 (cisplatin-resistant) Induces apoptosis effectively, even in cisplatin-resistant cells. acs.orgpatsnap.com
Prostate Cancer Human prostate cancer cells Induces apoptosis by altering the balance of pro-death and pro-survival factors. acs.orgpatsnap.com
Colon Cancer Human colon cancer cells Inhibits proliferation, migration, and invasion. acs.org
Lung Cancer Murine lung cancer cells Induces autophagy and apoptosis. acs.org
Leukemia Human chronic lymphoblastic leukemia (CEM) Exhibits cytotoxic activity. acs.org
Melanoma Murine melanoma models Suppresses tumor growth.

Impact on Normal Fibroblast and Epithelial Cell Lines

A critical aspect of α-TEA's potential as a therapeutic agent is its selective toxicity toward malignant cells, with limited or no toxicity observed in normal cells. acs.org Studies have consistently shown that α-TEA does not induce apoptosis in various normal cell lines, including normal human mammary epithelial cells and normal human prostate (PrEC) cells. acs.org Similarly, it exhibits weak cytotoxicity toward normal human fibroblasts (BJ). acs.org This selectivity is a significant distinction from many conventional chemotherapy drugs. cas.cz The mechanism for this selectivity is thought to be related to the negative charge of the acetic acid portion of the molecule at neutral pH. acs.org

Investigations in Stem Cell Differentiation and Reprogramming

The current body of scientific literature from the provided search results contains limited direct evidence on the specific role of this compound in stem cell differentiation and reprogramming. While autophagy, a process induced by α-TEA, is known to be a fundamental characteristic of stem cells and cancer stem cells, direct studies investigating α-TEA's impact on these specific stem cell processes are not detailed. nih.gov One study noted that inhibiting autophagy can decrease the "stemness" features of colorectal cancer stem cells, leading to increased cellular senescence. nih.gov However, a direct mechanistic link to α-TEA's activity in non-cancer stem cell differentiation and reprogramming is not established in the available research.

Modulation of Fundamental Cellular Processes

Autophagy and Lysosomal Pathway Regulation

Beyond apoptosis, α-TEA is a known inducer of autophagy, a cellular process of self-digestion of components through lysosomal action. This has been observed in murine mammary and lung cancer cells. The process involves the formation of double-membrane-bound vesicles known as autophagosomes.

The induction of autophagy by α-TEA is not merely a parallel event to apoptosis; it appears to contribute to the compound's cytotoxic properties. Research indicates that inhibiting the autophagy pathway, for instance through the knockdown of the Atg12 gene, leads to increased survival of α-TEA-treated tumor cells. This suggests that autophagy-mediated cell death is partially responsible for α-TEA's cytotoxic effects.

Furthermore, the induction of autophagy by α-TEA has immunological implications. It has been shown to promote the cross-presentation of tumor antigens to the immune system. Autophagosome-enriched fractions from α-TEA-treated tumor cells can efficiently prime antigen-specific CD8+ T cells, enhancing the anti-tumor immune response. patsnap.com This suggests α-TEA can be exploited as an adjuvant to enhance tumor immunity. patsnap.com

Cellular Senescence Induction and Reversal Mechanisms

Based on the provided search results, there is no direct evidence to suggest that this compound's primary mechanism of action involves the induction or reversal of cellular senescence. Cellular senescence is a state of irreversible cell cycle arrest. While autophagy and senescence are interconnected cellular processes—for example, autophagy can maintain cellular senescence, and impaired autophagy can induce premature senescence—the literature does not currently link α-TEA's activity directly to a senescence-inducing or-reversing mechanism. nih.gov

Endoplasmic Reticulum Stress Response

This compound (α-TEA) has been shown to be a potent inducer of endoplasmic reticulum (ER) stress in various cancer cell models. This response is a critical component of its mechanism for inducing apoptosis. Treatment of cancer cells with α-TEA leads to the activation of several key markers indicative of ER stress.

Studies have demonstrated that α-TEA upregulates the expression of CCAAT/enhancer-binding protein homologous protein (CHOP), a key transcription factor in ER stress-mediated apoptosis. Concurrently, α-TEA enhances the expression of glucose-regulated protein 78 (GRP78), an ER chaperone protein whose upregulation is a hallmark of the unfolded protein response (UPR). Further evidence of ER stress induction includes the increased phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (peIF-2α) and the splicing of X-box binding protein 1 (XBP-1) mRNA.

ER Stress MarkerObserved Effect Following α-TEA TreatmentSignificance
GRP78 (Glucose-Regulated Protein 78)Increased expressionHallmark of the unfolded protein response (UPR) activation. spandidos-publications.com
peIF-2α (Phosphorylated eIF-2α)Increased phosphorylationIndicates translational attenuation, a key ER stress response. spandidos-publications.com
Spliced XBP-1 mRNAIncreased levelsA specific marker for the activation of the IRE1 branch of the UPR. spandidos-publications.com
CHOP (C/EBP homologous protein)Increased expressionA key transcription factor mediating ER stress-induced apoptosis. spandidos-publications.comwisc.edu

Influence on Cellular Redox Homeostasis and Oxidative Stress Pathways (focus on mechanisms, not antioxidant property)

This compound is structurally a "redox-silent" analog of vitamin E. wisc.eduresearchgate.netnih.govbmj.comnih.gov The ether linkage replacing the hydroxyl group on the chromanol ring prevents it from participating in the typical free-radical scavenging reactions characteristic of α-tocopherol. researchgate.net Despite this, α-TEA profoundly influences cellular redox homeostasis by actively promoting the generation of reactive oxygen species (ROS), rather than quenching them. This pro-oxidant activity is central to its cytotoxic mechanism against cancer cells.

The primary mechanism by which α-TEA induces oxidative stress is through its direct action on mitochondria. researchgate.netnih.gov Studies have shown that α-TEA targets and destabilizes mitochondrial membranes, leading to mitochondrial depolarization and a subsequent increase in the production of ROS. nih.govnih.gov This burst of ROS is a critical upstream event that triggers multiple downstream signaling pathways, including the intrinsic pathway of apoptosis and autophagy. nih.gov

The ROS generated by α-TEA is not merely a toxic byproduct but acts as a signaling molecule. For instance, α-TEA-induced ROS has been implicated in mediating an immune-stimulatory effect through a STING (stimulator of interferon genes)-mediated pathway, which involves the release of type I interferons. aacrjournals.org This suggests that the influence of α-TEA on redox homeostasis extends beyond direct cell killing to modulating the tumor microenvironment. While α-TEA actively generates ROS, its direct impact on specific cellular antioxidant scavenging systems, such as those involving glutathione (B108866) or catalase, is less characterized, with the primary focus of research being on its ROS-generating capabilities.

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a master regulator of the cellular defense against oxidative stress. nih.govmdpi.com Under conditions of oxidative stress, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of a wide array of cytoprotective genes, including antioxidant and phase II detoxification enzymes. mdpi.comnih.govfrontiersin.org

Given that α-TEA is a potent inducer of intracellular ROS, it is plausible that the Nrf2/ARE pathway would be activated as a cellular counter-response to the induced oxidative stress. However, direct experimental evidence specifically documenting the activation of the Nrf2/ARE pathway by α-TEA is not extensively reported in the scientific literature. The activation of this pathway would likely represent a secondary, adaptive response by the cell to the pro-oxidant environment created by α-TEA, rather than a primary target of the compound itself. Further investigation is required to fully elucidate the relationship between α-TEA treatment and the Nrf2-mediated antioxidant response.

Reactive Oxygen Species Generation and Scavenging Pathways

Cellular Migration and Invasion Studies (in mechanistic cell models)

This compound has been demonstrated to inhibit the migration and invasion of cancer cells, key processes in tumor metastasis. researchgate.net In vitro studies using human colon cancer cell lines, such as HCT116 and SW480, have shown that α-TEA attenuates cellular migration and invasion in a dose-dependent manner. nih.gov This inhibitory effect on cell motility appears to be independent of its effects on cell proliferation at lower concentrations. nih.gov

The mechanism underlying this inhibition involves the targeting of the RhoA/ROCK signaling pathway. researchgate.netnih.gov RhoA is a small GTPase that plays a critical role in regulating the actin cytoskeleton, and its activation is crucial for cell movement. Research has shown that α-TEA treatment leads to a reduction in the activity of RhoA. nih.gov This, in turn, downregulates the phosphorylation of the Rho-associated protein kinase (ROCK) substrate, myosin light chain (MLC). nih.gov Phosphorylation of MLC is a key event that induces the actomyosin (B1167339) contraction necessary for cellular migration and invasion. nih.gov By inhibiting the RhoA/ROCK/MLC cascade, α-TEA effectively disrupts the machinery required for cancer cell motility.

Cell LineProcessα-TEA ConcentrationObserved EffectUnderlying Mechanism
HCT116 & SW480Migration1 µM - 100 µMDose-dependent attenuation. nih.govDownregulation of RhoA activity and subsequent reduced phosphorylation of Myosin Light Chain (MLC) via the ROCK pathway. nih.gov
HCT116 & SW480Invasion1 µM - 100 µMDose-dependent attenuation. nih.gov
4T1 (Murine Mammary Carcinoma)Metastatic SpreadOral AdministrationDose-dependent reduction of metastatic spread to the lung. nih.govnih.govInhibition of tumor cell proliferation and induction of apoptosis. nih.govnih.gov

Preclinical Research Models for Mechanistic Elucidation of Alpha Tocopheryloxyacetic Acid Action Non Human Systems

In Vivo Investigations in Genetically Modified and Wild-Type Animal Models (Focus on molecular and cellular changes)

In vivo studies in animal models have been fundamental in elucidating the biological activities of α-TEA. These models allow for the examination of the compound's effects within a complex, whole-organism system, revealing key molecular and cellular changes in both tumor and immune cells.

Murine models have been the cornerstone of α-TEA research, providing critical insights into its multi-pathway mechanisms.

Breast Cancer: In models of murine breast cancer, including the 4T1 transplantable and the MMTV-PyMT spontaneous tumor models, α-TEA has been shown to induce significant cellular changes that inhibit tumor progression. sitcancer.orgresearchgate.netbmj.com A primary mechanism identified is the induction of programmed cell death, or apoptosis, in cancer cells. researchgate.net This is evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP), a key event in the apoptotic cascade. researchgate.net

Beyond direct cytotoxicity, α-TEA also triggers autophagy, a cellular self-digestion process. nih.gov Studies have demonstrated that α-TEA treatment leads to the formation of autophagosomes and increases the conversion of LC3-I to LC3-II, a hallmark of autophagy, in mammary tumor cells both in vitro and in vivo. nih.gov This induction of autophagy has been linked to enhanced cross-presentation of tumor antigens to the immune system. nih.govmdpi.com

Furthermore, α-TEA significantly modulates the tumor immune microenvironment. researchgate.net Treatment in murine breast cancer models results in higher frequencies of activated T cells within the tumor. researchgate.net It favorably alters the ratio of CD4⁺ and CD8⁺ effector T cells to regulatory T cells, which are known to suppress anti-tumor immunity. researchgate.net This shift is associated with an increased capacity of splenocytes and tumor-draining lymph node cells to secrete interferon-gamma (IFN-γ) and mount a tumor-specific cytotoxic response. researchgate.net The anti-tumor effect is partially dependent on a functional T-cell response. nih.gov

Rhabdomyosarcoma: In a murine model of rhabdomyosarcoma (M3-9-M RMS), α-TEA demonstrates similar apoptosis-inducing capabilities. bmj.com In vitro treatment of RMS cells with α-TEA leads to apoptosis in a dose-dependent manner. bmj.com In vivo, dietary administration of the compound suppresses tumor growth. mdpi.combmj.com Mechanistically, this is linked to a modulation of both innate and adaptive immunity. mdpi.combmj.com Spleen cells from α-TEA-treated, tumor-bearing mice show increased levels of IFN-γ⁺ cells and proliferating (Ki-67⁺) CD4⁺ T-cells. bmj.com Concurrently, there is a decrease in immunosuppressive myeloid cell subsets, specifically CD11b⁺ arginase-1⁺ and PD-L1⁺ cells. bmj.com Gene set enrichment analyses of excised tumors reveal increased expression of genes such as CD24, CXCR4, c-Jun, and EP300, which are involved in immune cell recruitment and cell proliferation. mdpi.combmj.com

Malaria: The effects of α-TEA have also been explored in the context of parasitic infections. In a mouse model of cerebral malaria using Plasmodium berghei ANKA, α-TEA treatment was found to inhibit the destruction of the blood-brain barrier. uniroma1.it This suggests a cellular mechanism related to maintaining endothelial integrity under pathogenic stress. uniroma1.it

Table 1: Summary of Molecular and Cellular Changes Induced by α-TEA in Murine Models

Model System Key Cellular/Molecular Findings Associated Markers/Pathways
Murine Breast Cancer (4T1, MMTV-PyMT) Induces apoptosis in tumor cells. sitcancer.orgresearchgate.net Cleavage of PARP. researchgate.net
Stimulates tumor cell autophagy. nih.gov Increased LC3-II conversion, formation of autophagosomes. nih.gov
Enhances anti-tumor immune response. researchgate.net Increased activated T cells, higher CD4⁺/Treg and CD8⁺/Treg ratios. researchgate.net
Promotes a TH1-type immune response. Increased IFN-γ secretion. researchgate.net
Enhances antigen cross-presentation. nih.govmdpi.com Efficient cross-priming of antigen-specific CD8⁺ T cells. nih.gov
Murine Rhabdomyosarcoma (M3-9-M RMS) Induces apoptosis in tumor cells. bmj.com Annexin V⁺/7AAD⁺ staining. bmj.com
Modulates adaptive immunity. bmj.com Increased IFN-γ⁺ cells, increased Ki-67⁺ CD4⁺ T-cells. bmj.com
Modulates innate immunity. bmj.com Decreased splenic CD11b⁺ arginase-1⁺ and PD-L1⁺ myeloid cells. bmj.com
Alters tumor gene expression. mdpi.com Increased expression of CD24, CXCR4, c-Jun, EP300. mdpi.com
Murine Malaria (P. berghei ANKA) May inhibit destruction of the blood-brain barrier. uniroma1.it Reduced Evans blue intensity in the brain. uniroma1.it

Based on a review of available scientific literature, there are no specific studies that have utilized zebrafish embryo or larval models to investigate the developmental biology effects of alpha-tocopheryloxyacetic acid.

Investigations into the effects of α-TEA on non-diseased organs provide insight into its basic cellular interactions. In a toxicology study conducted in beagle dogs, histopathological evaluation of major organs following a 28-day administration period revealed no significant treatment-related lesions, suggesting a lack of major adverse cellular changes in these tissues at the doses tested. nih.gov In the context of the brain parenchyma, studies in murine malaria models showed that α-TEA may inhibit the breakdown of the blood-brain barrier, pointing to a potential stabilizing effect on the neurovascular unit's cellular components during systemic disease. uniroma1.it

Zebrafish Embryo and Larval Models for Developmental Biology Studies

Organotypic Slice Culture and Explant Model Studies

A review of the scientific literature indicates that organotypic slice culture and explant models have not been reported as systems for the specific investigation of this compound's mechanisms of action.

Advanced Analytical Methodologies for Alpha Tocopheryloxyacetic Acid and Its Metabolites in Research Specimens

High-Resolution Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of separating α-TOA and its metabolites from complex biological samples. The choice of technique depends on the specific analytical challenge, including the polarity of the analytes and the required sensitivity.

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC has become a primary tool for the analysis of α-TOA and its metabolites due to its significant advantages in speed, resolution, and sensitivity over conventional High-Performance Liquid Chromatography (HPLC). chromatographyonline.com By using columns packed with sub-2 µm particles, UHPLC systems can achieve faster separations and higher peak capacities, which is essential for resolving structurally similar compounds in complex mixtures. chromatographyonline.comresearchgate.net

For the analysis of vitamin E derivatives, reversed-phase UHPLC is commonly employed. jcpsp.pk A typical setup involves a C18 column to separate the lipophilic compounds. jcpsp.pkkuleuven.benih.gov Gradient elution with a mobile phase consisting of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous component, often containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization for mass spectrometry detection, is frequently used. kuleuven.benih.gov For instance, a gradient starting with a high percentage of aqueous mobile phase and increasing to a high percentage of organic mobile phase can effectively separate metabolites with varying polarities. kuleuven.be The high throughput and precision of UHPLC make it well-suited for large-scale research studies. chromatographyonline.comkuleuven.be The enhanced sensitivity of modern UHPLC systems, often coupled with mass spectrometry, allows for the detection of metabolites at very low concentrations. researchgate.netjcpsp.pk

Table 1: Representative UHPLC Parameters for Vitamin E Metabolite Analysis
ParameterTypical ConditionReference
ColumnReversed-phase C18 (e.g., Agilent Infinity-Lab Poroshell 120EC-C18, Waters ACQUITY BEH C18) jcpsp.pknih.gov
Mobile PhaseA: Water with 0.1% formic acid or 2 mM ammonium acetate B: Methanol or Acetonitrile with 0.1% formic acid or 2 mM ammonium acetate kuleuven.be
ElutionGradient kuleuven.benih.gov
Flow Rate0.3 - 0.5 mL/min kuleuven.be
DetectionTandem Mass Spectrometry (MS/MS), UV/Vis jcpsp.pkresearchgate.netceu.es

Gas Chromatography (GC) with Specialized Detectors

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like α-TOA and its metabolites, a derivatization step is typically required to increase their volatility. nih.govnih.gov Silylation, converting the polar hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, is a common derivatization method. ceu.esnih.govmdpi.com

The separation is achieved on a capillary column, often with a non-polar or semi-polar stationary phase. nih.gov On-column injection techniques can be used to minimize thermal decomposition of sensitive analytes. nih.gov Flame ionization detectors (FID) can be used for quantification, but mass spectrometry offers higher selectivity and structural information. nih.govrsc.org Selected Ion Monitoring (SIM) mode in GC-MS provides excellent sensitivity for quantifying target analytes by monitoring specific fragment ions. nih.gov The use of stable isotope-labeled internal standards is crucial for accurate quantification, as it corrects for variations during sample preparation and analysis. nih.gov

Table 2: Typical GC Parameters for Derivatized Vitamin E Metabolite Analysis
ParameterTypical ConditionReference
DerivatizationSilylation (e.g., with MSTFA or BSTFA) ceu.esnih.gov
ColumnCapillary column (e.g., DB-1, SP2340, CP-Sil 88) mdpi.comnih.gov
InjectionOn-column or Split/Splitless nih.govnih.gov
DetectorMass Spectrometry (MS) or Flame Ionization Detector (FID) nih.govrsc.org
MS ModeElectron Ionization (EI) with Selected Ion Monitoring (SIM) nih.gov

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com SFC is particularly advantageous for the analysis of lipid-soluble compounds like vitamin E and its derivatives. researchgate.netscirp.org A key benefit of SFC is that it can often analyze these compounds without the need for derivatization, which is a requirement for GC. researchgate.net

The polarity of the mobile phase can be adjusted by adding a polar organic modifier, such as methanol, allowing for the separation of a wide range of compounds from nonpolar to moderately polar. shimadzu.comrsc.org This makes SFC a versatile technique capable of analyzing both the parent compound and its more polar metabolites. nih.gov SFC can be coupled with various detectors, including flame ionization detectors (FID) and mass spectrometers (SFC-MS). researchgate.netnih.gov The use of SFC can lead to faster analysis times compared to HPLC. scirp.org Recent developments have focused on online coupling of supercritical fluid extraction (SFE) with SFC, which streamlines sample preparation and analysis. shimadzu.comnih.gov

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of α-TOA and its metabolites, providing high sensitivity and selectivity for both quantification and structural elucidation. rsc.org It is most often coupled with a chromatographic separation technique like LC or GC.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis

LC-MS/MS is the gold standard for the trace-level quantification of drugs and metabolites in biological matrices. lcms.cz This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. jcpsp.pk Typically, a triple quadrupole mass spectrometer is used, operating in Multiple Reaction Monitoring (MRM) mode. researchgate.net In MRM, a specific precursor ion (e.g., the protonated molecule of α-TOA) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional specificity, minimizing interference from the sample matrix. lcms.cz

Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used for vitamin E analysis. kuleuven.beresearchgate.net The development of methods often includes the synthesis and use of stable isotope-labeled internal standards (e.g., deuterium-labeled α-TOA) to ensure high accuracy and precision by correcting for matrix effects and variations in instrument response. mdpi.comnih.gov This approach allows for the detection and quantification of metabolites at nmol/L or even lower concentrations in samples like plasma and serum. nih.govmdpi.com

Table 3: Key LC-MS/MS Parameters for Trace Quantification of α-TOA and Metabolites
ParameterTypical ApproachReference
Mass AnalyzerTriple Quadrupole (QqQ) nih.govresearchgate.net
Ionization SourceElectrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) kuleuven.beresearchgate.net
Scan ModeMultiple Reaction Monitoring (MRM) researchgate.net
Internal StandardStable isotope-labeled analog (e.g., d6-α-TOA) mdpi.comnih.gov
Limit of Quantification (LOQ)Low nmol/L to pg/mL range nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

While tandem quadrupole MS is excellent for targeted quantification, high-resolution mass spectrometry (HRMS) is the preferred tool for the identification of unknown metabolites. researchgate.netthermofisher.com Instruments such as Time-of-Flight (TOF) and Orbitrap mass analyzers provide very high mass resolution and accuracy, often to within a few parts per million (ppm). researchgate.netthermofisher.com

This capability allows for the determination of the elemental composition of an unknown metabolite from its accurate mass measurement. thermofisher.com By comparing the measured mass to theoretical masses of potential metabolites, researchers can generate a list of likely candidates. Further structural information is obtained through fragmentation analysis (MS/MS), where the fragmentation pattern of the unknown compound is compared to that of reference standards or to patterns predicted by in-silico fragmentation tools. nih.gov HRMS is crucial in metabolomics studies to create a comprehensive profile of all detectable metabolites of α-TOA after its administration, revealing novel metabolic pathways. researchgate.netsemanticscholar.org Techniques like TOF-SIMS imaging can even be used to identify and visualize the distribution of α-tocopherol and its metabolites within cells and tissues. nih.govnih.gov

Isotope Tracing and Flux Analysis using Mass Spectrometry

Isotope tracing is a powerful technique for investigating the metabolic fate of alpha-tocopheryloxyacetic acid (α-TOA) and its metabolites. mdpi.com This method involves the use of stable isotopes, such as ¹³C, ¹⁵N, or ²H, to label the α-TOA molecule. mdpi.com By tracking the incorporation of these heavy atoms into downstream metabolites, researchers can elucidate metabolic pathways and quantify the flow of atoms through these networks, a process known as metabolic flux analysis (MFA). mdpi.comnih.gov Mass spectrometry (MS) is the primary analytical tool for detecting and quantifying the isotopically labeled molecules due to its high sensitivity and ability to distinguish between different isotopologues (molecules that differ only in their isotopic composition). nih.govresearchgate.net

In a typical isotope tracing experiment involving α-TOA, cells or organisms are exposed to the labeled compound. After a specific time, biological samples are collected, and metabolites are extracted. The extracts are then analyzed by MS, often coupled with chromatographic separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), to separate the complex mixture of metabolites before detection. nih.gov The resulting mass spectra provide information on the mass-to-charge ratio (m/z) and abundance of each metabolite, allowing for the identification and quantification of labeled and unlabeled species. researchgate.net

Metabolic flux analysis (MFA) takes the data from isotope tracing experiments a step further by using computational models to calculate the rates (fluxes) of reactions within a metabolic network. mdpi.comcortecnet.com By inputting the measured mass isotopomer distributions (MIDs) of key metabolites into a stoichiometric model of cellular metabolism, MFA can provide quantitative insights into how α-TOA perturbs metabolic pathways. d-nb.info For instance, ¹³C-MFA can reveal how the carbon backbone of α-TOA is metabolized and integrated into central carbon metabolism, such as the tricarboxylic acid (TCA) cycle or fatty acid synthesis. cortecnet.comnih.gov This approach has been instrumental in understanding the metabolic reprogramming induced by various compounds in diseases like cancer. d-nb.infonih.gov

Table 1: Key Steps in Isotope Tracing and Flux Analysis of α-TOA

StepDescriptionAnalytical TechniqueKey Output
1. Isotopic Labeling Introduction of stable isotope-labeled α-TOA (e.g., ¹³C-α-TOA) into the biological system (cells, tissues, or whole organisms). mdpi.comN/ALabeled α-TOA and its subsequent metabolites.
2. Sample Preparation Extraction of metabolites from the biological specimens at specific time points.Standard biochemical extraction protocolsA complex mixture of cellular metabolites.
3. Separation & Detection Separation of metabolites using chromatography and detection of mass isotopomer distributions. nih.govLC-MS, GC-MSMass spectra showing the abundance of different isotopologues for each metabolite. biorxiv.org
4. Data Analysis Correction for natural isotope abundance and calculation of mass isotopomer distributions (MIDs). mdpi.comComputational softwareMIDs for key metabolites.
5. Metabolic Flux Analysis Integration of MIDs and other physiological data into a metabolic network model to calculate intracellular fluxes. mdpi.comcortecnet.comComputational modeling softwareQuantitative flux map of metabolic pathways affected by α-TOA.

Advanced Spectroscopic and Imaging Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its metabolites. mdpi.comd-nb.info It provides detailed information about the chemical structure, connectivity, and stereochemistry of molecules in solution. d-nb.info One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for identifying the types and number of protons and carbons in a molecule, providing a unique fingerprint of its structure. frontiersin.org For more complex structures, two-dimensional (2D) NMR techniques are employed to establish correlations between different nuclei, which is crucial for piecing together the complete molecular architecture. d-nb.info

Beyond structural elucidation, NMR spectroscopy is a cornerstone of metabolomics, the comprehensive study of metabolites in a biological system. mdpi.comnih.gov A key advantage of NMR in metabolomics is its non-destructive and highly reproducible nature, allowing for the quantitative analysis of a wide range of metabolites with minimal sample preparation. nih.govresearchgate.net In the context of α-TOA research, NMR-based metabolomics can be used to obtain a global snapshot of the metabolic changes induced by the compound in cells or biofluids. mdpi.com By comparing the NMR spectra of control and α-TOA-treated samples, researchers can identify and quantify alterations in metabolite concentrations, providing insights into the compound's mechanism of action. researchgate.net

Table 2: Common NMR Techniques in the Study of α-TOA

NMR TechniqueInformation ProvidedApplication in α-TOA Research
¹H NMR Number, type, and connectivity of hydrogen atoms. frontiersin.orgInitial structural characterization of α-TOA and its metabolites; quantitative analysis in metabolomics. nih.gov
¹³C NMR Number and type of carbon atoms in the carbon skeleton. frontiersin.orgConfirmation of the carbon framework of α-TOA derivatives; can resolve signal overlap issues from ¹H NMR. frontiersin.orgnih.gov
2D COSY Correlation between coupled protons (protons on adjacent carbons).Establishing the spin systems within the phytyl tail and chromanol ring of α-TOA and its metabolites.
2D HSQC/HMQC Correlation between protons and their directly attached carbons.Assigning proton signals to their corresponding carbon atoms, confirming the C-H framework.
2D HMBC Correlation between protons and carbons separated by two or three bonds.Establishing long-range connectivity, crucial for linking different structural fragments of metabolites.
NMR-based Metabolomics Global profile of endogenous metabolites in a biological sample. mdpi.comIdentifying metabolic pathways perturbed by α-TOA treatment; biomarker discovery. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups and molecular structure of a compound based on its interaction with light. arxiv.org IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of specific chemical bonds. americanpharmaceuticalreview.com Raman spectroscopy, on the other hand, involves scattering of monochromatic light, where a small fraction of the scattered light is shifted in frequency, corresponding to the vibrational modes of the molecule. nih.gov

For this compound, IR spectroscopy can be used to identify characteristic functional groups such as the carboxylic acid O-H and C=O stretching vibrations, as well as vibrations associated with the chromanol ring and the phytyl tail. americanpharmaceuticalreview.com Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the aromatic ring and the C-C backbone of the molecule. arxiv.orgresearchgate.net

The analysis of vibrational spectra can be enhanced by computational methods, such as peak fitting, to deconvolve complex, overlapping bands into their individual components. mdpi.com This allows for a more detailed and quantitative analysis of the molecular structure. mdpi.com While IR and Raman spectroscopy are powerful for characterizing pure compounds, their application to complex biological samples can be challenging due to spectral congestion. mdpi.com However, they can be valuable for studying the interaction of α-TOA with specific cellular components or in model membrane systems.

Table 3: Characteristic Vibrational Modes for α-TOA Analysis

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopy Technique
O-H stretch (carboxylic acid)2500-3300IR
C-H stretch (aliphatic)2850-3000IR, Raman
C=O stretch (carboxylic acid)1700-1725IR
C=C stretch (aromatic ring)1585-1618Raman researchgate.net
C-O stretch (ether and acid)1000-1300IR
Ring vibrations1250-1550Raman americanpharmaceuticalreview.com

Fluorescence and Confocal Microscopy for Cellular Localization

Fluorescence microscopy is a critical tool for visualizing the subcellular distribution of molecules. abcam.com In the context of this compound, while the native molecule itself is not strongly fluorescent, its localization can be studied using fluorescent derivatives or by immunofluorescence techniques that target the compound or its metabolic products. nih.govnih.gov

Confocal microscopy, an advanced form of fluorescence microscopy, offers significant advantages for cellular localization studies. springernature.comresearchgate.net It uses a pinhole to reject out-of-focus light, resulting in high-resolution optical sections of the specimen. springernature.com This capability is essential for accurately determining the co-localization of α-TOA or its metabolites with specific organelles, such as mitochondria, the endoplasmic reticulum, or the cell membrane. researchgate.net

For example, studies have utilized fluorescent microscopy to show that α-TOA treatment can lead to an increased level of ceramide in the cell surface membrane. nih.gov Confocal microscopy has further revealed that α-TOA can induce the translocation of acid sphingomyelinase (ASMase) from the cytosol to the cell surface membrane, an early event in its mechanism of action. nih.gov These techniques often involve staining cells with fluorescently labeled antibodies that specifically bind to the target molecule or organelle. abcam.comnih.gov The co-localization of different fluorescent signals can then be analyzed to infer molecular interactions and trafficking pathways. nih.gov

Table 4: Applications of Fluorescence and Confocal Microscopy in α-TOA Research

ApplicationTechniqueKey Findings
Cellular Uptake and Distribution Fluorescence microscopy with a fluorescently labeled α-TOA analogVisualization of compound entry into the cell and accumulation in specific compartments.
Organelle Co-localization Confocal microscopy with organelle-specific fluorescent probes researchgate.netDetermination of the precise subcellular location of α-TOA or its effects, such as co-localization with mitochondria or lysosomes.
Protein Translocation Confocal microscopy with immunofluorescence staining nih.govObserving the movement of proteins, like ASMase, in response to α-TOA treatment. nih.gov
Induction of Biomolecules Fluorescence microscopy with specific probes or antibodies nih.govDetecting and localizing the accumulation of molecules like ceramide following α-TOA exposure. nih.gov

Mass Spectrometry Imaging (MSI) for Spatial Distribution in Tissues

Mass Spectrometry Imaging (MSI) is a powerful, label-free technique that enables the visualization of the spatial distribution of molecules directly in tissue sections. frontiersin.orgnih.gov This technology provides a molecular map of a tissue, correlating chemical information with histopathological features. nih.gov For research on this compound, MSI can be used to determine where the parent compound and its metabolites accumulate within a tumor or specific organ.

Several MSI techniques exist, each with its own advantages. Desorption Electrospray Ionization (DESI)-MSI is performed under ambient conditions and is well-suited for analyzing the surface of a tissue without extensive sample preparation. biorxiv.org Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI involves coating the tissue with a matrix that absorbs laser energy, allowing for the analysis of a wide range of molecules, including drugs and their metabolites. researchgate.net

MSI experiments generate a large dataset, where each pixel in the image corresponds to a full mass spectrum. nih.gov By plotting the intensity of a specific mass-to-charge ratio (m/z) across the tissue section, an ion image is created that reveals the distribution of the corresponding molecule. nih.gov This approach has been used to map the distribution of various drugs and metabolites in different tissues, providing crucial information on pharmacokinetics and pharmacodynamics at the tissue level. researchgate.netnih.gov The ability to link the molecular distribution of α-TOA and its metabolites to specific tissue regions, such as necrotic versus viable tumor areas, can offer significant insights into its mechanism of action and efficacy. researchgate.net

Table 5: Comparison of Common MSI Techniques for α-TOA Tissue Analysis

MSI TechniqueIonization MethodKey AdvantagesPotential Application for α-TOA
MALDI-MSI Laser desorption/ionization from a matrix-coated sample. researchgate.netHigh sensitivity, broad molecular coverage, good spatial resolution. researchgate.netMapping the distribution of α-TOA and its metabolites in tumor cross-sections.
DESI-MSI Electrospray ionization from a solvent spray on the sample surface. frontiersin.orgbiorxiv.orgAmbient conditions, minimal sample preparation, less destructive to tissue. biorxiv.orgAnalyzing the surface distribution of α-TOA in tissues; compatible with subsequent histological analysis. biorxiv.org
SIMS Sputtering of the sample surface with a primary ion beam.Very high spatial resolution (sub-cellular).Investigating the intracellular distribution of α-TOA within specific cells of a tissue.

Structure Activity Relationship Sar and Computational Studies of Alpha Tocopheryloxyacetic Acid Analogs

Systematic Modification of the Acetic Acid Side Chain and its Impact on Biological Activity

Modifications to the acetic acid side chain of α-TEA have been a key area of investigation to understand its contribution to the molecule's biological activity. The ether linkage connecting the acetic acid moiety to the chroman head of α-tocopherol is a critical feature, rendering α-TEA resistant to hydrolysis by esterases, a common issue with its predecessor, α-tocopheryl succinate (B1194679) (α-TOS). researchgate.netmdpi.com This stability allows for effective oral administration and sustained antitumor efficacy. mdpi.com

Research has explored various alterations to this side chain, including changes in length and the introduction of substituents. mdpi.comresearchgate.net For instance, the creation of α-tocopheryloxybutyric acid, which extends the two-carbon acetic acid chain to a four-carbon butyric acid chain, has been studied. mdpi.comresearchgate.net

Further modifications have involved the introduction of alkyl groups to the acetic acid moiety. mdpi.comresearchgate.net A notable example is α-tocopheryloxy-2-methylpropanoic acid, which incorporates two geminal methyl groups. mdpi.comresearchgate.net This particular analog demonstrated increased anticancer activity against certain cancer cell lines compared to the parent α-TEA, while showing no toxicity to normal cells. mdpi.comresearchgate.net The substitution of a single methyl or ethyl group on the acetic acid chain also resulted in analogs with altered cytotoxic profiles against different cancer cell lines. mdpi.com Specifically, 2-tocopheryloxypropionic acid showed higher cytotoxicity towards human chronic lymphoblastic leukemia (CEM) and cervical adenocarcinoma (HeLa) cells compared to α-TEA. mdpi.com Replacing the methyl with an ethyl group led to even higher activity against HeLa cells. mdpi.com

The terminal carboxylic acid group has also been a target for modification. Studies have investigated replacing it with sulfonic or phosphonic acid groups attached to linkers of varying carbon lengths. mdpi.comresearchgate.net These systematic changes to the side chain highlight its importance in modulating the biological activity of α-TEA analogs, with even minor alterations leading to significant differences in their effects on cancer cells. mdpi.com

Below is a data table summarizing the cytotoxic activity of some α-TEA analogs with modified side chains against various human cancer cell lines.

Investigation of Structural Variations within the Tocopherol Chroman Ring System

The chroman ring of the tocopherol molecule is a critical component for the biological activity of α-TEA and its analogs. This part of the molecule, often referred to as the signaling domain, is believed to influence the activity of various cellular signaling proteins. mdpi.com While much of the SAR work has focused on the side chain, the chroman ring itself presents opportunities for modification to potentially enhance or alter the compound's effects.

The number and position of methyl groups on the chroman ring define the different forms of tocopherol (alpha, beta, gamma, delta). α-TEA is derived from alpha-tocopherol, which has three methyl groups on the chroman ring. Investigating analogs derived from other tocopherols, such as gamma-tocopherol (B30145), which has two methyl groups, could reveal important SAR insights. Studies have shown that gamma-tocopherol itself possesses anticancer properties that are distinct from and sometimes blocked by alpha-tocopherol. nih.gov This suggests that analogs of α-TEA derived from other tocopherol isoforms might exhibit unique biological activity profiles.

In the broader context of tocopherol derivatives, the chroman ring is understood to be responsible for the signaling functions that can affect enzymes like protein kinase C (PKC) and protein phosphatase 2A (PP2A). mdpi.com Modifications to this ring system could therefore modulate the interaction of these molecules with key cellular targets, leading to altered downstream effects such as apoptosis and cell proliferation. nih.gov

Stereochemical Influences on Molecular Interactions and Biological Responses

The stereochemistry of the tocopherol molecule, particularly at the C2 position of the chroman ring and the stereocenters on the phytyl tail, can significantly influence the biological activity of its derivatives. Natural α-tocopherol is the RRR-stereoisomer, while synthetic α-tocopherol is an equal mixture of eight stereoisomers (all-rac-α-tocopherol). α-TEA is typically synthesized from RRR-α-tocopherol, resulting in the (2R, 4'R, 8'R) configuration. nih.gov

The specific stereoisomer can affect how the molecule interacts with cellular components, including transport proteins and enzymes, which in turn can influence its bioavailability and efficacy. While many studies on α-TEA use the naturally derived RRR form, the potential differences in activity between the various stereoisomers of α-TEA have not been extensively reported in the available literature.

However, studies on related vitamin E analogs provide insights into the importance of stereochemistry. For instance, research on α-tocopheryl succinate (α-TOS) has often utilized the RRR-isomer, and it has been shown to induce apoptosis in cancer cells. thegoodscentscompany.com The specific spatial arrangement of the RRR form is thought to be crucial for its interaction with targets within the cell, such as the mitochondrial respiratory chain.

The phytyl tail, with its chiral centers, is responsible for anchoring the molecule within cellular membranes. mdpi.com The stereochemistry of this tail can affect the molecule's orientation and mobility within the lipid bilayer, which could impact its ability to interact with membrane-associated proteins and influence cellular signaling pathways. Therefore, the stereochemical configuration of α-TEA is a critical factor that likely plays a role in its molecular interactions and subsequent biological responses, although more specific research is needed to delineate the precise effects of different stereoisomers.

In Silico Approaches for SAR Prediction and Research Probe Design

Computational, or in silico, methods are increasingly valuable tools in the study of SAR, enabling the prediction of biological activity and the rational design of new molecules. These approaches can save significant time and resources compared to traditional synthesis and screening methods.

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a molecule like α-TEA or its analogs might bind to a specific protein target. mdpi.com Molecular docking involves placing the ligand (the α-TEA analog) into the binding site of a receptor protein in various orientations and conformations to find the best fit, which is typically the one with the lowest binding energy. mdpi.com

For α-TEA and its derivatives, docking studies can help to identify potential molecular targets and to understand how structural modifications might affect binding affinity and selectivity. For example, docking could be used to model the interaction of α-TEA analogs with components of the apoptotic machinery or with cell signaling proteins. mdpi.com

MD simulations build upon the static picture provided by docking by simulating the movement of the ligand-protein complex over time. This can provide insights into the stability of the binding interaction and any conformational changes that may occur in either the ligand or the protein upon binding. These simulations can help to refine the understanding of the molecular interactions that underpin the biological activity of α-TEA analogs.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds.

For α-TEA and its analogs, a QSAR study would involve compiling a dataset of various derivatives and their measured biological activities (e.g., cytotoxicity against a particular cancer cell line). mdpi.com Then, various molecular descriptors (physicochemical properties, electronic properties, topological indices, etc.) would be calculated for each molecule. Statistical methods are then used to build a model that correlates these descriptors with the observed activity.

A successful QSAR model could be used to predict the anticancer potency of newly designed α-TEA analogs before they are synthesized, helping to prioritize the most promising candidates for further investigation. This approach can significantly accelerate the drug discovery and development process for this class of compounds.

Pharmacophore modeling is another valuable in silico technique. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, positive/negative charges) that are necessary for a molecule to bind to a specific target and elicit a biological response.

By aligning a set of active α-TEA analogs, a common pharmacophore model can be generated. This model can then be used as a 3D query to search large chemical databases for other molecules that fit the pharmacophore, a process known as virtual screening. This can lead to the discovery of novel compounds with potentially similar biological activity but different chemical scaffolds.

Pharmacophore models can also be used to guide the design of new α-TEA analogs as research probes. By understanding the key features required for activity, researchers can design molecules that are optimized for potency, selectivity, or other desired properties, such as the inclusion of a fluorescent tag or a reactive group for target identification studies.

Emerging Research Applications and Future Directions for Alpha Tocopheryloxyacetic Acid

Development of Alpha-Tocopheryloxyacetic Acid as a Chemical Probe for Fundamental Biological Pathways

This compound (α-TEA), a synthetic derivative of vitamin E, is gaining recognition as a valuable chemical probe for dissecting fundamental biological pathways, particularly those involved in cancer biology and immunology. researchgate.netnih.govebi.ac.uk Unlike its parent compound, α-tocopherol, which has shown limited efficacy in cancer prevention, α-TEA exhibits potent anti-tumor activities. nih.govaacrjournals.org This activity stems from its unique structural modification—the substitution of the hydroxyl group on the chroman head with a non-hydrolyzable ether-linked acetic acid residue. aacrjournals.orgmdpi.com This change confers stability and allows for oral administration, making it a more clinically relevant tool for in vivo studies. aacrjournals.orgmdpi.com

Research has demonstrated that α-TEA's mechanism of action is multifaceted, making it an excellent probe for several interconnected signaling cascades. researchgate.netpatsnap.com It is known to induce apoptosis (programmed cell death) in a variety of cancer cell lines, including breast, prostate, and lung cancer, while largely sparing normal cells. ebi.ac.uknih.govaacrjournals.org This selective cytotoxicity allows researchers to investigate the differential regulation of apoptotic pathways in normal versus malignant cells.

Key pathways and processes that can be explored using α-TEA as a chemical probe include:

Mitochondrial-Mediated Apoptosis: α-TEA targets mitochondria, the powerhouses of the cell, leading to their destabilization. nih.govmdpi.comacs.org This provides a tool to study the intricate processes of mitochondrial membrane potential loss, generation of reactive oxygen species (ROS), and the release of pro-apoptotic factors like cytochrome c. nih.govacs.org

Death Receptor Signaling: The compound activates extrinsic death receptors on the cell surface, initiating a cascade of events that lead to apoptosis. researchgate.netmdpi.com This allows for the investigation of death receptor functionality and downstream signaling.

MAPK Signaling Pathway: α-TEA has been shown to modulate the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis. patsnap.com Specifically, it can regulate ERK1/2, JNK1/2, and p38 MAPK subfamilies, providing a means to study their complex interactions in cancer. patsnap.com

Immune System Activation: A significant area of research involves α-TEA's ability to stimulate an anti-tumor immune response. researchgate.netnih.govcancer.gov It increases the infiltration of activated T cells into the tumor microenvironment and shifts the cytokine profile towards a tumor-suppressive TH1 response. researchgate.netnih.gov This makes α-TEA a valuable tool for studying the interplay between direct tumor cytotoxicity and immune modulation.

Autophagy: α-TEA induces autophagy in tumor cells, a process of cellular self-digestion. ebi.ac.ukaacrjournals.org This has been linked to enhanced cross-presentation of tumor antigens to the immune system, providing a probe to explore the connection between autophagy and anti-tumor immunity. ebi.ac.ukaacrjournals.orgmdpi.com

Exploration of this compound in Advanced Materials Science and Nanotechnology Research

While the primary focus of α-TEA research has been in oncology, its unique chemical properties are opening doors for its exploration in materials science and nanotechnology. The lipophilic nature of its phytyl tail combined with the hydrophilic carboxylic acid group gives it amphipathic characteristics, which can be exploited in the design of novel nanomaterials.

Current and potential research applications in this domain include:

Drug Delivery Systems: α-TEA's structure makes it a candidate for incorporation into drug delivery vehicles like liposomes and nanoparticles. aacrjournals.orgresearchgate.net Its ability to integrate into lipid bilayers could be used to create more stable and effective delivery systems for other therapeutic agents. Research has explored liposomal formulations of α-TEA for aerosol delivery, demonstrating reduced tumor growth and metastasis in preclinical models. aacrjournals.org

Stimuli-Responsive Materials: The carboxylic acid group of α-TEA offers a potential handle for creating pH-responsive materials. mdpi.com In the acidic tumor microenvironment, nanoparticles incorporating α-TEA could be designed to undergo structural changes, leading to the targeted release of their payload. mdpi.com

Surface Functionalization: The reactive carboxylic acid group can be used to functionalize the surface of nanoparticles. This could enable the attachment of targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles specifically to cancer cells, enhancing therapeutic precision and reducing off-target effects. researchgate.net

Combination Therapies: Nanoparticles could be co-loaded with α-TEA and other chemotherapeutic drugs. researchgate.net This approach could lead to synergistic anti-cancer effects, potentially overcoming drug resistance and improving treatment outcomes.

The table below summarizes the potential applications of α-TEA in materials science and nanotechnology.

Application AreaPotential Role of α-TEAResearch Focus
Nanocarrier Formulation Component of liposomes or polymeric nanoparticles.Improving stability and drug-loading capacity of nanocarriers. aacrjournals.orgmdpi.com
Targeted Drug Delivery Surface functionalization of nanoparticles with targeting moieties.Enhancing the precision of drug delivery to tumor sites. researchgate.net
Stimuli-Responsive Systems pH-sensitive component in smart drug delivery systems.Developing materials that release drugs in response to the tumor microenvironment. mdpi.com
Combination Therapy Co-encapsulation with other anticancer agents in a single nanocarrier.Achieving synergistic therapeutic effects and overcoming drug resistance. researchgate.net

Unexplored Biological Activities and Novel Molecular Targets for Academic Inquiry

Beyond its established roles in apoptosis and immune stimulation, α-TEA likely possesses a range of unexplored biological activities and interacts with novel molecular targets. Academic inquiry in this area could uncover new therapeutic applications and deepen our understanding of cellular processes.

Potential areas for future investigation include:

Anti-Angiogenic Properties: While some vitamin E analogues have been shown to inhibit angiogenesis (the formation of new blood vessels that tumors need to grow), the specific effects of α-TEA on this process are not fully elucidated. dntb.gov.ua Research could focus on whether α-TEA can disrupt signaling pathways involved in angiogenesis, such as the VEGF pathway.

Effects on Cancer Stem Cells: Cancer stem cells are a subpopulation of tumor cells thought to be responsible for tumor initiation, metastasis, and resistance to therapy. Investigating the effects of α-TEA on the viability and self-renewal capacity of cancer stem cells could reveal a novel mechanism of its anti-tumor activity.

Modulation of the Tumor Microenvironment: Beyond its effects on immune cells, α-TEA may influence other components of the tumor microenvironment, such as cancer-associated fibroblasts and the extracellular matrix. Understanding these interactions could provide a more complete picture of its in vivo efficacy.

Neuroprotective Effects: Given that vitamin E has known neuroprotective properties, it is plausible that α-TEA could have effects on neurological pathways. Research could explore its potential in models of neurodegenerative diseases, although this is a significant departure from its current focus in oncology.

Anti-parasitic Activity: Preliminary studies have shown that α-TEA is effective against the malaria parasite Plasmodium falciparum in vitro and Plasmodium berghei in vivo. ebi.ac.ukpatsnap.com The mechanism is thought to involve the stimulation of mitochondria and the production of reactive oxygen species. ebi.ac.uk This opens a new avenue for research into α-TEA as a potential anti-malarial agent.

Methodological Advancements in this compound Research

Advancements in synthetic chemistry, analytical techniques, and biological assays are crucial for accelerating α-TEA research.

Synthesis: The synthesis of α-TEA typically involves the reaction of α-tocopherol with a bromoacetate (B1195939) ester, followed by hydrolysis. frontiersin.orggoogle.com Recent research has focused on developing more efficient and scalable synthetic routes, including the synthesis of a lysine (B10760008) salt form (α-TEA-LS) to improve its properties for clinical development. frontiersin.org Additionally, researchers are synthesizing new derivatives of α-TEA by modifying the ether-linked acetic acid moiety to explore structure-activity relationships and potentially enhance its anti-cancer activity. mdpi.comresearchgate.net One study found that introducing two additional methyl groups to the acetic acid moiety increased its activity against certain leukemia cells. mdpi.com

Analytical Methods: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the standard method for quantifying α-TEA levels in biological samples such as serum and tumor tissue. ebi.ac.uk Developing more sensitive and high-throughput analytical methods would facilitate more detailed pharmacokinetic and pharmacodynamic studies.

Biological Assays: The use of advanced techniques like flow cytometry is essential for dissecting the cellular mechanisms of α-TEA, such as analyzing apoptosis (via Annexin-V staining) and characterizing immune cell populations. nih.govnih.gov In vivo imaging techniques using fluorescently-labeled tumor cells allow for real-time monitoring of tumor growth and metastasis in preclinical models. aacrjournals.org

The table below outlines some of the key methodological aspects of α-TEA research.

MethodologyApplication in α-TEA ResearchKey Findings/Advancements
Chemical Synthesis Preparation of α-TEA and its derivatives.Development of scalable synthesis for α-TEA-LS. frontiersin.org Synthesis of new analogs with potentially improved activity. mdpi.com
HPLC-MS Quantification of α-TEA in biological matrices.Determination of α-TEA levels in serum and tumor tissue in preclinical studies. ebi.ac.ukaacrjournals.org
Flow Cytometry Analysis of apoptosis and immune cell populations.Characterization of α-TEA's effects on T-cell activation and tumor cell death. researchgate.netnih.gov
In Vivo Imaging Monitoring tumor growth and metastasis.Visualization of reduced tumor burden and metastasis in animal models. aacrjournals.org
Molecular Docking Predicting interactions with biological targets.Understanding the potential binding of α-TEA derivatives to proteins involved in apoptosis. mdpi.com

Remaining Challenges and Future Opportunities in this compound Academic Research

Despite the promising results, several challenges remain in the academic research of α-TEA, which also present significant opportunities for future investigations.

Complete Elucidation of Molecular Mechanisms: While major pathways have been identified, the precise molecular initiating events and the full spectrum of downstream effectors of α-TEA are not completely understood. A key challenge is to identify the direct binding partners of α-TEA within the cell to better understand how it initiates its diverse biological effects.

Understanding In Vivo Metabolism and Distribution: Although α-TEA is more stable than ester derivatives of vitamin E, its detailed metabolic fate and tissue distribution in vivo require further characterization. nih.gov Understanding how it is metabolized and how it accumulates in different tissues will be crucial for optimizing its therapeutic potential.

Overcoming Tumor Resistance: As with any anti-cancer agent, the potential for tumors to develop resistance to α-TEA is a concern. Research is needed to identify potential resistance mechanisms and to develop strategies to overcome them, such as using α-TEA in combination with other therapies. nih.govmdpi.com

Translating to Broader Clinical Applications: While α-TEA has entered early-phase clinical trials for cancer, its potential in other diseases remains largely unexplored. patsnap.comd-nb.info Future academic research could lay the groundwork for clinical studies in areas such as infectious diseases or inflammatory conditions.

Development as an Immunoadjuvant: A significant opportunity lies in further developing α-TEA as an adjuvant to enhance the efficacy of immunotherapies like checkpoint inhibitors. mdpi.comfrontiersin.org Studies have already shown that α-TEA can augment the anti-tumor effects of anti-PD-1 and anti-PD-L1 antibodies in preclinical models. frontiersin.org

Q & A

Q. What experimental models are most suitable for studying α-TEA's anticancer mechanisms?

Methodology:

  • In vitro models : Use human cancer cell lines (e.g., HER2/neu-expressing BT-474 breast cancer cells, cisplatin-sensitive/resistant ovarian cancer cells) to assess apoptosis via flow cytometry (Annexin V/PI staining) and mitochondrial dysfunction (JC-1 probe for membrane potential) .
  • In vivo models : Employ immunocompetent murine models (e.g., MMC mammary carcinoma) to evaluate tumor suppression and metastasis inhibition. Administer α-TEA orally (0.1% in diet) or via intraperitoneal injection (50–100 mg/kg) and monitor tumor volume/biomarkers .

Q. How does α-TEA induce apoptosis in cancer cells?

Methodology:

  • Assess activation of death receptors (e.g., TRAIL/DR5) via Western blotting for caspase-8 cleavage .
  • Measure mitochondrial ROS production using DCFDA probes and confirm cytochrome c release via subcellular fractionation .
  • Compare apoptotic pathways in resistant vs. sensitive cell lines (e.g., cisplatin-resistant ovarian cancer) using siRNA knockdown of Bcl-2/Bax .

Q. What are the standard pharmacokinetic parameters for α-TEA in preclinical studies?

Methodology:

  • Quantify bioavailability using HPLC-MS in plasma/tissue samples after oral administration. Note that α-TEA’s lysine salt (a-TEA-LS) improves stability and absorption .
  • Monitor tissue distribution in tumor-bearing mice, prioritizing liver, spleen, and tumor microenvironments due to immune-modulatory effects .

Advanced Research Questions

Q. How does α-TEA synergize with immune checkpoint inhibitors or radiotherapy?

Methodology:

  • Combine α-TEA-LS (1g/kg diet) with anti-PD-1/CTLA-4 in metastatic mammary carcinoma models. Use flow cytometry to quantify tumor-infiltrating CD8+ T cells and Granzyme B expression .
  • For radiotherapy synergy: Adminstrate localized radiation (2–8 Gy) with α-TEA and assess DNA damage repair via γ-H2AX foci imaging. Evaluate abscopal effects in non-irradiated tumors .

Q. What mechanisms explain α-TEA’s efficacy in trastuzumab-resistant HER2+ breast cancer?

Methodology:

  • Compare HER2/neu signaling in resistant (HR6) vs. sensitive (BT-474) cells. Use phospho-specific antibodies for Akt/mTOR pathways (Western blot) and correlate with α-TEA-induced autophagy (LC3-II/Beclin-1 assays) .
  • Conduct RNA-seq to identify α-TEA-driven downregulation of survival genes (e.g., survivin) in resistant models .

Q. How does α-TEA modulate dendritic cell cross-presentation in tumor microenvironments?

Methodology:

  • Isolate dendritic cells (DCs) from α-TEA-treated tumors and co-culture with OT-I CD8+ T cells. Measure OVA-specific T cell activation via ELISpot (IFN-γ secretion) .
  • Quantify danger signals (e.g., HMGB-1, ATP) in tumor supernatants using ELISA and link to DC maturation markers (CD80/CD86) .

Q. Why do some studies report contradictory efficacy of α-TEA across cancer types?

Methodology:

  • Compare lipid raft composition in sensitive (prostate, breast) vs. resistant (pancreatic) cancers via cholesterol depletion assays. α-TEA requires intact raft structures for TRAIL receptor clustering .
  • Evaluate tumor redox status (glutathione assays) to identify resistance mechanisms in low-ROS environments .

Methodological Considerations for Data Interpretation

  • Dosage optimization : α-TEA exhibits biphasic effects; excessive doses (>200 mg/kg) may suppress immune activation .
  • Combination therapy timing : Sequential administration (α-TEA → trastuzumab) enhances synergy by pre-sensitizing tumors .
  • Immune monitoring : Include syngeneic models (e.g., 4T1 breast cancer) to assess myeloid-derived suppressor cell (MDSC) suppression and antigen-specific T cell expansion .

Key Citations

  • Apoptosis via TRAIL/DR5:
  • Immune synergy with checkpoint inhibitors:
  • Pharmacokinetics of a-TEA-LS:
  • Overcoming trastuzumab resistance:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.